molecular formula C10H18N2O2 B2569544 4-(2-Hydroxycyclohexyl)piperazin-2-one CAS No. 1555498-01-5

4-(2-Hydroxycyclohexyl)piperazin-2-one

Cat. No.: B2569544
CAS No.: 1555498-01-5
M. Wt: 198.266
InChI Key: UIQCUQSFZYAEEZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxycyclohexyl)piperazin-2-one is a heterocyclic compound that features a piperazin-2-one core with a hydroxycyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxycyclohexyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with appropriate reagents. For instance, the reaction of 1,2-diamines with sulfonium salts under basic conditions can yield piperazin-2-one derivatives . Another method involves the asymmetric hydrogenation of pyrazin-2-ols using palladium catalysts to produce chiral piperazin-2-ones .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of one-pot reactions, where multiple steps are combined into a single process, is advantageous for industrial applications as it reduces the need for intermediate purification and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxycyclohexyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the piperazin-2-one core can be reduced to form piperazine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while reduction of the piperazin-2-one core can produce various substituted piperazines .

Scientific Research Applications

4-(2-Hydroxycyclohexyl)piperazin-2-one has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is employed in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-(2-Hydroxycyclohexyl)piperazin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The piperazin-2-one core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Hydroxycyclohexyl)piperazin-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific substituent, the hydroxycyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new bioactive molecules and exploring novel therapeutic applications .

Properties

IUPAC Name

4-(2-hydroxycyclohexyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-9-4-2-1-3-8(9)12-6-5-11-10(14)7-12/h8-9,13H,1-7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQCUQSFZYAEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCNC(=O)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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